molecular formula C23H19FN2O3S B2769380 N-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895642-76-9

N-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine

Cat. No.: B2769380
CAS No.: 895642-76-9
M. Wt: 422.47
InChI Key: NZICFAZXTWNGTN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine” is not explicitly provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not provided in the available resources .

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

Research into fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, which share structural similarities with the compound , has highlighted their synthesis and potential anti-inflammatory activities. These derivatives were generated through Michael addition reactions and exhibited improved solubility in water or PBS buffer systems. They displayed potential for inhibitory effects on LPS-induced NO secretion, suggesting their utility in anti-inflammatory applications (Sun et al., 2019).

Anticancer Micro-Medicine

Another area of application is in the development of anticancer micro-medicine. A prodrug with a quinoline structure was synthesized and encapsulated using chitosan to create a pH responsive anticancer drug delivery system. This system demonstrated effective cell uptake and the ability to kill cancer cells effectively, indicating a promising approach for chemotherapy of oral cancer (Tian et al., 2018).

Cytotoxic Activities

Isatin derivatives, including compounds structurally related to N-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some of these compounds have shown significant in vitro cytotoxic activities, suggesting their potential as cancer therapeutics (Reddy et al., 2013).

Fluorescent Labeling and Biomedical Analysis

The novel fluorophore 6-methoxy-4-quinolone, derived from related compounds, exhibits strong fluorescence in a wide pH range of aqueous media. Its stability and fluorescence properties make it suitable for use as a fluorescent labeling reagent in biomedical analysis, offering a tool for determining carboxylic acids (Hirano et al., 2004).

Solid Phase Synthesis

The solid phase synthesis of related compounds, such as 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, introduces a method for creating libraries of compounds with potential therapeutic applications. This synthesis method provides a basis for the development of novel drugs and other functional molecules (Mazurov, 2000).

Mechanism of Action

The mechanism of action of “N-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine” is not mentioned in the available resources .

Future Directions

The future directions for the research and application of “N-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine” are not mentioned in the available resources .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-29-18-11-12-21-20(13-18)23(26-14-16-7-9-17(24)10-8-16)22(15-25-21)30(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZICFAZXTWNGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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